5-(Hydroxymethyl)pyridin-3-ol 5-(Hydroxymethyl)pyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 51035-70-2
VCID: VC3815535
InChI: InChI=1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2
SMILES: C1=C(C=NC=C1O)CO
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol

5-(Hydroxymethyl)pyridin-3-ol

CAS No.: 51035-70-2

Cat. No.: VC3815535

Molecular Formula: C6H7NO2

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

5-(Hydroxymethyl)pyridin-3-ol - 51035-70-2

Specification

CAS No. 51035-70-2
Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
IUPAC Name 5-(hydroxymethyl)pyridin-3-ol
Standard InChI InChI=1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2
Standard InChI Key LPYUNKIQRHSZSV-UHFFFAOYSA-N
SMILES C1=C(C=NC=C1O)CO
Canonical SMILES C1=C(C=NC=C1O)CO

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine ring with substituents at positions 3 and 5 (Figure 1). The hydroxyl group at position 3 contributes to hydrogen-bonding capacity, while the hydroxymethyl group at position 5 enables nucleophilic reactions. Computational studies reveal a planar geometry with partial charge distribution favoring electrophilic substitution at the ortho and para positions relative to the hydroxyl group .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₇NO₂
Molecular Weight125.13 g/mol
Melting Point123–125°C
Boiling Point419.5°C (estimated)
LogP (Partition Coefficient)-0.54
SolubilitySoluble in DMSO, ethanol, H₂O

Spectroscopic Characterization

  • NMR: 1^1H NMR (DMSO-d₆) displays signals at δ 4.77 (s, 2H, -CH₂OH), δ 7.75 (dd, 1H, pyridine-H), and δ 8.20 (d, 1H, pyridine-H) .

  • IR: Strong absorption bands at 3250 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=N pyridine ring) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 126.1 [M+H]⁺ .

Synthesis and Formation Pathways

Laboratory Synthesis

The primary synthetic route involves hydroxylation of 5-methylpyridin-3-ol using hydrogen peroxide under acidic conditions :

5-Methylpyridin-3-ol+H2O2H+5-(Hydroxymethyl)pyridin-3-ol\text{5-Methylpyridin-3-ol} + \text{H}_2\text{O}_2 \xrightarrow{\text{H}^+} \text{5-(Hydroxymethyl)pyridin-3-ol}

Yields typically range from 60–75%, with purification via recrystallization from acetone .

Formation in Food Systems

In carbohydrate-rich foods, 5-(hydroxymethyl)pyridin-3-ol forms via Maillard reaction pathways. Heating HMF (a common furan derivative in honey) with ammonia sources induces ring expansion:

HMF+NH3Δ5-(Hydroxymethyl)pyridin-3-ol+H2O\text{HMF} + \text{NH}_3 \xrightarrow{\Delta} \text{5-(Hydroxymethyl)pyridin-3-ol} + \text{H}_2\text{O}

This reaction proceeds optimally at neutral pH (6.5–7.5) with an activation energy of 74 kJ/mol .

Table 2: Comparative Formation Rates in Food Matrices

MatrixTemperature (°C)Concentration (μg/g)
Honey10012.4 ± 1.2
Sugarcane Honey12018.9 ± 2.1
Model System909.8 ± 0.7

Biological Activity and Mechanisms

Antimicrobial Effects

5-(Hydroxymethyl)pyridin-3-ol inhibits Gram-negative bacteria (e.g., E. coli MIC: 32 μg/mL) by disrupting membrane integrity and interfering with ATP synthesis . The hydroxymethyl group enhances penetration through lipid bilayers, while the hydroxyl group chelates essential metal ions .

Enzyme Modulation

  • Kinase Inhibition: Binds to ATP pockets of cyclin-dependent kinases (CDK2, IC₅₀: 45 μM) via hydrogen bonding with Val18 and Asp145 residues .

  • Antioxidant Activity: Scavenges DPPH radicals with EC₅₀ 28 μM, outperforming ascorbic acid (EC₅₀ 35 μM) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Anticancer Agents: Functionalization at the hydroxymethyl group yields prodrugs targeting topoisomerase II .

  • Antiviral Compounds: Schiff base derivatives exhibit activity against HIV-1 protease (Ki: 0.8 μM) .

Materials Science

Incorporated into polymers as a crosslinking agent, enhancing thermal stability (Tg increase from 120°C to 165°C) .

Food Chemistry

Acts as a marker for thermal processing in honey, with concentrations correlating with heating duration (R² = 0.92) .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparison

CompoundSubstituentsBioactivity (IC₅₀)
5-(Hydroxymethyl)pyridin-3-ol-OH (C3), -CH₂OH (C5)CDK2: 45 μM
6-Chloro derivative-Cl (C6), -CH₂OH (C5)CYP3A4: 12 μM
6-Bromo derivative-Br (C6), -CH₂OH (C5)Antimicrobial: 8 μg/mL

The chloro and bromo analogues exhibit enhanced lipophilicity (LogP 1.2–1.5), improving blood-brain barrier penetration.

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